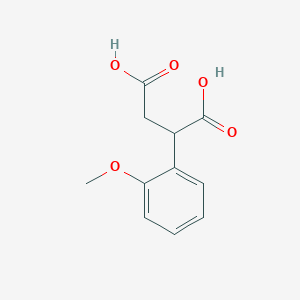

2-(2-Methoxyphenyl)butanedioic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-methoxyphenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-16-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZGQIHZFKTWPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methoxyphenyl Butanedioic Acid and Analogues

Established Synthetic Routes to 2-(2-Methoxyphenyl)butanedioic Acid

Catalytic Hydrogenation Approaches

A primary and efficient method for the preparation of this compound involves the catalytic hydrogenation of a suitable precursor. One such established route starts from 2-(2-Methoxy-benzyl)-succinic acid diethyl ester. lookchem.com

In this approach, the diethyl ester is subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst. The reaction typically proceeds with a high yield, for instance, a yield of 87.6% has been reported when using 10% Pd/C as the catalyst. lookchem.com This method is advantageous due to its high efficiency and the relative ease of removing the catalyst by filtration.

The hydrogenation process reduces the benzyl (B1604629) group attached to the succinic acid backbone. The general reaction scheme for the hydrogenation of succinic acid and its derivatives involves the reduction of carboxylic acid groups or other functionalities on the molecule. srce.hrrsc.org The choice of catalyst and reaction conditions plays a pivotal role in the selectivity and conversion of the reaction. srce.hrnorthwestern.edu

Multi-step Organic Synthetic Strategies and Functional Group Introduction

Beyond single-step hydrogenations, multi-step organic syntheses are employed to construct the this compound scaffold and introduce necessary functional groups. youtube.comlibretexts.orgyoutube.com These strategies offer the flexibility to build the target molecule from simpler, readily available starting materials and to introduce specific stereochemistry if required.

Retrosynthetic analysis is a powerful tool for designing these multi-step syntheses. youtube.comyoutube.com This approach involves mentally deconstructing the target molecule into simpler precursors, which helps in identifying potential starting materials and the sequence of reactions needed. For instance, the synthesis could involve the creation of carbon-carbon bonds through reactions like the Grignard reaction with carbon dioxide to form a carboxylic acid. youtube.com

Functional group interconversions are also a key aspect of these strategies. libretexts.org For example, an alcohol can be oxidized to a carboxylic acid, or an alkene can be transformed into a diol. youtube.comyoutube.com The specific sequence of these reactions is critical to the successful synthesis of the final product.

Precursor Compounds and Starting Materials in the Synthesis of Methoxyphenylbutanedioic Acids

The synthesis of methoxyphenylbutanedioic acids relies on a variety of precursor compounds and starting materials. The selection of these materials depends on the chosen synthetic route.

For catalytic hydrogenation routes, a key precursor is 2-(2-Methoxy-benzyl)-succinic acid diethyl ester . lookchem.com This ester already contains the core structure of the target molecule.

In multi-step syntheses, simpler aromatic compounds are often used as starting materials. For instance, 2-methoxyphenylboronic acid is a versatile building block in Suzuki coupling reactions, which can be used to form carbon-carbon bonds with other organic molecules. escholarship.orgchemicalbook.com This allows for the attachment of the methoxyphenyl group to a butanedioic acid backbone or a precursor thereof.

Other potential starting materials could include compounds like 2-methoxybromobenzene and trimethyl borate , which are used in the synthesis of 2-methoxyphenylboronic acid itself. chemicalbook.com The synthesis of the butanedioic acid portion might start from compounds like maleic acid or ethylene (B1197577) dibromide. prepchem.com

Optimization of Reaction Conditions and Reagent Selection

The efficiency and success of synthesizing this compound and its analogues heavily depend on the optimization of reaction conditions and the careful selection of reagents. researchgate.net

Role of Specific Catalysts and Reducing Agents

Catalysts are central to many of the synthetic steps, particularly in hydrogenation reactions. As mentioned, palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of 2-(2-Methoxy-benzyl)-succinic acid diethyl ester. lookchem.com Other catalysts, such as those based on iron, copper, and cerium oxide, have been studied for the hydrogenation of succinic acid, leading to different products depending on the catalyst composition. srce.hr For instance, Cu/CeO2 catalysts have shown high conversion of succinic acid to γ-hydroxybutyric acid. srce.hr

In other synthetic transformations, different types of catalysts are employed. For example, palladium complexes are crucial for Suzuki coupling reactions. escholarship.org The choice of reducing agent is also critical. For the reduction of carboxylic acids to alcohols, strong reducing agents like lithium aluminum hydride are often used. youtube.com

Influence of Temperature, Pressure, and Solvent Systems

The physical parameters of a reaction, including temperature, pressure, and the solvent system, have a significant impact on the outcome.

Temperature can influence reaction rates and selectivity. For instance, in the synthesis of 2-methoxyphenylboronic acid, the reaction is heated to around 40°C to activate the magnesium, and then the temperature is controlled to not exceed 60°C during the addition of reagents, followed by refluxing for several hours. chemicalbook.com In hydrogenation reactions, temperatures can range from room temperature to higher temperatures like 120°C or even 165°C, depending on the specific substrate and catalyst. srce.hrnorthwestern.edu

Pressure is a key variable in hydrogenation reactions. High pressures of hydrogen gas, for example, up to 600 psi or even 2000-4000 psi, are often required to achieve efficient conversion. srce.hrnorthwestern.edu

The solvent system can affect the solubility of reactants and influence the reaction pathway. A variety of solvents are used in these syntheses, including water, ethanol, tetrahydrofuran (B95107) (THF), and dioxane. lookchem.comsrce.hrchemicalbook.com The choice of solvent can also impact the work-up and purification of the final product.

Interactive Data Table: Synthesis of this compound

| Starting Material | Reagent(s) | Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(2-Methoxy-benzyl)-succinic acid diethyl ester | H₂ | 10% Pd/C | Not specified | This compound | 87.6 | lookchem.com |

Chemical Reactivity and Transformation Pathways of 2 2 Methoxyphenyl Butanedioic Acid

Fundamental Reaction Pathways

Oxidation and Reduction Reactions of the Butanedioic Acid Moiety

The butanedioic acid portion of the molecule, also known as succinic acid, can undergo oxidation and reduction reactions, although these transformations can sometimes be challenging.

Oxidation:

Vigorous oxidation of the butanedioic acid moiety can lead to cleavage of the carbon-carbon bonds. However, more controlled oxidation can yield valuable products. For instance, oxidation of similar dicarboxylic acids can be achieved using various oxidizing agents. ncert.nic.in The presence of the methoxyphenyl substituent may influence the regioselectivity of these reactions.

One common method for the synthesis of succinic acid is the oxidation of 1,4-butanediol (B3395766) with nitric acid. researchgate.net However, this method can sometimes result in the formation of byproducts like γ-butyrolactone. researchgate.netchegg.com Another route involves the oxidation of tetrahydrofuran (B95107) (THF), where THF is oxidized to succinic acid via ring cleavage. researchgate.net

Reduction:

The carboxylic acid groups of the butanedioic acid moiety can be reduced to alcohols. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4). The reduction of both carboxylic acid groups would yield 2-(2-methoxyphenyl)butane-1,4-diol.

It's important to note that the reactivity of the butanedioic acid moiety can be influenced by the length of the chain separating the two carboxyl groups. For butanedioic acid, heating can lead to the formation of a cyclic anhydride (B1165640), a five-membered ring structure. libretexts.org

Nucleophilic Substitution and Hydrolysis Processes

Nucleophilic substitution reactions on the butanedioic acid moiety primarily involve the carboxylic acid groups. These reactions are fundamental to the synthesis of various derivatives. msu.edu

Hydrolysis:

The term hydrolysis refers to the breaking of a bond with a water molecule. libretexts.org In the context of derivatives of 2-(2-methoxyphenyl)butanedioic acid, such as esters or amides, hydrolysis would regenerate the parent dicarboxylic acid. This reaction is typically catalyzed by acid or base.

Nucleophilic Acyl Substitution:

The carbonyl carbon of the carboxylic acid groups is electrophilic and can be attacked by nucleophiles. This leads to nucleophilic acyl substitution, where the hydroxyl group is replaced by the nucleophile. libretexts.org This is a key pathway for the formation of esters, amides, and acid chlorides. studymind.co.uk The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group. msu.edu

Reactivity Profiles of the Carboxylic Acid Functionalities

The two carboxylic acid groups in this compound exhibit distinct reactivity due to the influence of the adjacent methoxyphenyl group and the electronic effects within the butanedioic acid chain.

Dicarboxylic acids, in general, are more acidic than their monocarboxylic acid counterparts due to the electron-withdrawing inductive effect of the second carboxyl group. libretexts.org The first acid dissociation constant (pKa1) is typically lower (indicating stronger acidity) than that of a comparable monocarboxylic acid. libretexts.orgwikipedia.org The second acid dissociation constant (pKa2) is higher because it is more difficult to remove a proton from the resulting carboxylate anion. libretexts.org

The reactivity of carboxylic acid derivatives follows a general trend, with acyl phosphates and thioesters being more reactive than esters and amides. libretexts.org Carboxylates are the least reactive. libretexts.org Reactions generally proceed from a more reactive (higher energy) derivative to a less reactive (lower energy) one. libretexts.org

The formation of salts is a characteristic reaction of carboxylic acids. They react with bases to form ionic salts that are often water-soluble. msu.edu

Transformations Involving the Methoxyphenyl Aromatic Moiety

The methoxyphenyl group in this compound introduces another layer of reactivity to the molecule. The methoxy (B1213986) group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution reactions.

The methoxy group directs incoming electrophiles to the ortho and para positions. nih.gov However, the position of the butanedioic acid substituent will also influence the regioselectivity of these reactions.

The methoxy group itself can undergo transformations. For instance, under certain conditions, it can be cleaved to yield a phenol. The presence of the methoxy group can also influence the outcome of reactions involving other parts of the molecule. nih.gov For example, in some reactions, the methoxy group has been observed to be involved in rearrangements and the formation of unexpected products. nih.gov

Stereoselective Transformations and Chiroptical Properties

The presence of a chiral center at the carbon atom bearing the methoxyphenyl group means that this compound can exist as enantiomers. This opens up the field of stereoselective synthesis and the study of its chiroptical properties.

Stereoselective Synthesis:

The synthesis of a single enantiomer of this compound requires stereoselective methods. rsc.orgnih.gov This can be achieved through various strategies, including the use of chiral catalysts or chiral starting materials.

Chiroptical Properties:

Chiral molecules, like the enantiomers of this compound, have the ability to rotate the plane of polarized light. This property is known as optical activity. The study of these properties, using techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), can provide valuable information about the absolute configuration and conformation of the molecule. nih.govnih.govacs.orgunibo.it

The chiroptical properties of chiral carboxylic acids can be sensitive to their environment, including the solvent and the formation of aggregates through hydrogen bonding. acs.org The surrounding environment of a chiral molecule can significantly affect its chiroptical response. nih.gov

Derivatives and Analogues of 2 2 Methoxyphenyl Butanedioic Acid

Structural Classification and Design of Derivatives

The design of derivatives from a parent molecule is a strategic process aimed at fine-tuning its chemical and physical properties. For 2-(2-methoxyphenyl)butanedioic acid, this primarily involves modifications of the carboxyl groups to form esters and amides, or the introduction of more complex functionalities like sulfonylamino groups and heterocyclic rings.

Esterification of the carboxylic acid groups in this compound is a fundamental approach to creating derivatives. The resulting esters can exhibit altered solubility, stability, and pharmacokinetic profiles compared to the parent diacid. While specific ester derivatives of this compound are not extensively documented in readily available literature, the general principles of ester synthesis are well-established.

The classic method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comresearchgate.net This reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com The reaction can be performed with a variety of alcohols, from simple alkyl alcohols to more complex polyols, leading to a diverse range of mono- and di-ester derivatives.

For instance, the reaction of succinic acid with methanol (B129727) or ethanol, catalyzed by a heterogeneous catalyst like H+-Zeoliteβ or Amberlyst-15, has been shown to produce the corresponding dimethyl and diethyl succinates with high yields. researchgate.netnist.gov A similar approach could be applied to this compound to generate its corresponding dialkyl esters. The presence of the 2-methoxyphenyl group may influence the reaction kinetics due to steric hindrance, potentially requiring optimized reaction conditions.

The properties of the resulting esters would be highly dependent on the nature of the alcohol used. For example, esterification with long-chain alcohols would increase the lipophilicity of the molecule. The NIST Chemistry WebBook lists "Succinic acid, di(2-methoxyphenyl) ester," which is the ester of the parent succinic acid with two 2-methoxyphenyl groups, indicating the feasibility of forming such ester linkages. google.com

Table 1: General Examples of Esterification Reactions This table presents general examples of esterification reactions applicable to dicarboxylic acids. Specific data for this compound is not available in the cited sources.

| Carboxylic Acid | Alcohol | Catalyst | Product (Ester) |

| Succinic Acid | Methanol | H+-Zeoliteβ | Dimethyl Succinate (B1194679) |

| Succinic Acid | Ethanol | Amberlyst-15 | Diethyl Succinate |

| Phenylacetic Acid | Various Alcohols | Not Specified | Phenylacetate Esters |

The conversion of the carboxylic acid groups to amide functionalities is another key strategy for generating derivatives of this compound. Amide bonds are prevalent in biologically active molecules, and their introduction can significantly alter the hydrogen bonding capacity and conformational flexibility of the parent compound.

The synthesis of amides from carboxylic acids typically involves the activation of the carboxyl group, as direct reaction with an amine requires harsh conditions. google.com Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents like B(OCH2CF3)3. masterorganicchemistry.com These reagents facilitate the formation of an amide bond with a primary or secondary amine under milder conditions.

While specific amide derivatives of this compound are not detailed in the available literature, a patent describes the production of succinic acid amide compounds using microorganisms of the genus Pseudomonas cultured in a medium containing an arylalkylamine. nih.gov This suggests a potential biosynthetic route to related amide structures. Another publication details the synthesis of N-(benzenesulfonyl)succinamide derivatives, highlighting the possibility of forming amide linkages with sulfonamide moieties. nih.gov A related compound, 2-(Acetamidomethylidene)succinic acid, which contains an acetamido group, has also been reported. ualberta.ca

The structural characterization of such amide derivatives would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the presence of the amide bond, and X-ray crystallography to determine the three-dimensional structure. For instance, the structure of 2-(2-methoxyphenyl)butanedinitrile, a related dinitrile, has been characterized by X-ray diffraction, revealing a synclinal conformation of the butanedinitrile unit. google.com

Table 2: General Methods for Amide Synthesis This table presents general methods for amide synthesis from carboxylic acids. Specific data for this compound is not available in the cited sources.

| Carboxylic Acid | Amine | Coupling Reagent/Method | Product (Amide) |

| General Carboxylic Acid | Primary/Secondary Amine | B(OCH2CF3)3 | Amide |

| Non-steroidal anti-inflammatory drugs (NSAIDs) | Tris(hydroxymethyl)methanamine | Methyl esterification followed by amidification | Amide Prodrugs |

| Succinic Acid | Arylalkylamine | Pseudomonas culture | Succinic Acid Amide |

The introduction of sulfonylamino groups or the construction of complex heterocyclic rings represents more advanced strategies for creating analogues of this compound. These modifications can introduce significant changes to the molecule's electronic properties and three-dimensional shape.

A search of available chemical databases reveals a compound named 2-[[4-(2-Methoxyphenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid, which, while not a direct derivative of our target molecule, demonstrates the possibility of synthesizing butanoic acid derivatives with a sulfonylamino linkage and a methoxyphenyl-containing substituent. researchgate.net The synthesis of N-(benzenesulfonyl)succinamide derivatives also points towards the feasibility of incorporating a sulfonamide group attached to the succinamide (B89737) backbone. nih.gov

The synthesis of heterocyclic analogues from dicarboxylic acids can be achieved through various cyclization reactions. For example, succinic acid can be used to synthesize succinimide, a five-membered heterocyclic ring, through reaction with urea (B33335) or ammonia. organic-chemistry.org A patent describes a method for preparing sulfo-N-hydroxysuccinimide salts, which are heterocyclic compounds derived from sulfonated succinic acid. google.com While no specific examples starting from this compound are reported, the dicarboxylic acid functionality provides a handle for constructing various heterocyclic systems, such as pyrrolidinediones or other ring structures, depending on the chosen reaction partners and conditions.

Synthetic Strategies for Derivative Generation

The generation of a library of derivatives from this compound relies on a toolbox of synthetic organic reactions that can selectively modify different parts of the molecule.

The two carboxylic acid groups are the most reactive sites for modification. As discussed, they can be converted into a wide variety of esters and amides. researchgate.net The general reactivity of carboxylic acid derivatives follows the order: acyl chlorides > anhydrides > esters > amides. This hierarchy allows for the interconversion between these functional groups. For example, the diacid can be converted to the more reactive diacyl chloride using a reagent like thionyl chloride (SOCl₂). The diacyl chloride can then be readily reacted with various nucleophiles, such as alcohols, amines, or even carbanions, to generate a diverse set of derivatives.

Furthermore, selective modification of one carboxyl group while leaving the other intact is a potential synthetic challenge that could be addressed by using protecting group strategies or by exploiting subtle differences in the reactivity of the two carboxyl groups, although such selectivity might be difficult to achieve in this symmetrical diacid. The synthesis of half-esters from diesters is a known strategy that could potentially be applied.

The methoxyphenyl ring offers another site for chemical modification, primarily through electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing and activating group, meaning that it will direct incoming electrophiles to the positions ortho and para to itself. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

These reactions could be used to introduce a variety of substituents onto the aromatic ring, further diversifying the chemical space of the derivatives. It is important to consider that the reaction conditions for these transformations must be compatible with the dicarboxylic acid functionality, or alternatively, the carboxyl groups may need to be protected as esters prior to performing the aromatic substitution.

Introduction and Manipulation of Stereocenters

The creation of specific stereoisomers of this compound and its derivatives is a critical aspect of their study, as different stereoconfigurations can lead to distinct biological activities and physical properties. The stereocenter at the C2 position of the butanedioic acid backbone presents a key target for stereocontrolled synthesis.

Methodologies for establishing and controlling this stereocenter broadly fall into two categories: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer or diastereomer. Common strategies include the use of chiral auxiliaries, chiral catalysts, and chiral pool synthesis.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. youtube.com The auxiliary is typically attached to the substrate, influences the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of chiral succinic acid derivatives, a chiral auxiliary can be attached to a precursor molecule, followed by a stereoselective alkylation or Michael addition to introduce the 2-methoxyphenyl group. researchgate.net For example, an achiral succinate derivative can be reacted with a chiral alcohol to form a chiral ester. Subsequent deprotonation and reaction with an electrophile can proceed with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary. Finally, removal of the auxiliary yields the enantiomerically enriched succinic acid derivative.

Chiral Catalysis: Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. youtube.com For the synthesis of 2-arylsuccinic acids, transition metal catalysts bearing chiral ligands can be employed. For instance, the asymmetric hydrogenation of a precursor with a double bond in the succinic acid backbone, using a chiral rhodium or ruthenium catalyst, can produce the desired stereoisomer with high enantiomeric excess.

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials from nature, such as amino acids or terpenes, to synthesize the target molecule. nih.gov For example, a suitably functionalized chiral starting material could be elaborated through a series of stereoretentive reactions to construct the this compound framework.

Chiral Resolution: This technique involves the separation of a racemic mixture of enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, such as a chiral amine. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with an acid to regenerate the pure enantiomers of this compound.

| Method | Principle | Key Reagents/Components | Potential Outcome for this compound |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereoselective bond formation. | Evans auxiliaries, (R)- or (S)-phenylglycinol | High diastereoselectivity in alkylation or Michael addition reactions to form the C2-stereocenter. |

| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral environment for the reaction. | Chiral phosphine (B1218219) ligands (e.g., BINAP) with Rh or Ru catalysts. | High enantioselectivity in the asymmetric hydrogenation of a suitable unsaturated precursor. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Chiral amines (e.g., brucine, (R)- or (S)-1-phenylethylamine) | Isolation of individual enantiomers of this compound. |

Comparative Reactivity and Stability Profiles of Substituted Analogues

The reactivity and stability of analogues of this compound are significantly influenced by the nature and position of substituents on the phenyl ring. These effects can be broadly categorized as electronic and steric.

The acidity of the carboxylic acid groups is a key aspect of the compound's stability and reactivity. Electron-withdrawing groups on the phenyl ring generally increase the acidity of benzoic acids by stabilizing the resulting carboxylate anion. libretexts.org Conversely, electron-donating groups decrease acidity. For this compound, the ortho-methoxy group's net effect on the acidity of the carboxylic acid groups will depend on the balance of its inductive and resonance effects.

The stability of derivatives, such as esters, is also influenced by these electronic factors. The rate of hydrolysis of esters of substituted benzoic acids is a common measure of their stability. Electron-withdrawing substituents on the phenyl ring generally increase the rate of alkaline hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the transition state of the reaction. researchgate.net

Steric Effects: The presence of substituents on the phenyl ring, particularly at the ortho position, can introduce steric hindrance. This steric bulk can affect the rate of reactions involving the carboxylic acid groups or the benzylic carbon. For instance, a bulky substituent at the ortho position can hinder the approach of a nucleophile to the carbonyl carbon of an ester derivative, thereby decreasing the rate of hydrolysis.

The following table provides a hypothetical comparative analysis of the reactivity and stability of substituted analogues of this compound based on general principles of substituent effects. The values are presented relative to the unsubstituted 2-phenylbutanedioic acid.

| Substituent on Phenyl Ring | Position | Predicted Relative Acidity (pKa) | Predicted Relative Rate of Ester Hydrolysis | Dominant Effect(s) |

| H | - | Baseline | Baseline | - |

| 2-OCH3 | ortho | Slightly Increased | Slightly Increased | -I > +M (for acidity), Steric hindrance may play a role |

| 4-OCH3 | para | Decreased | Decreased | +M > -I |

| 4-NO2 | para | Increased | Increased | -I, -M |

| 4-CH3 | para | Decreased | Decreased | +I, Hyperconjugation |

| 4-Cl | para | Increased | Increased | -I > +M |

Note: The predicted trends in the table are based on established principles of physical organic chemistry. Actual experimental values for these specific compounds may vary. The interplay of inductive, resonance, and steric effects can be complex, and the dominant effect can sometimes be counterintuitive. For example, while the methoxy group is generally considered electron-donating, its effect on reactivity can be highly dependent on the reaction type and conditions. rsc.org

Theoretical and Computational Chemistry of 2 2 Methoxyphenyl Butanedioic Acid

Molecular Structure and Conformational Analysis

The flexibility of 2-(2-methoxyphenyl)butanedioic acid, arising from several rotatable single bonds, gives rise to a complex potential energy surface with numerous possible conformations. Computational chemistry provides powerful tools to explore these conformations and understand their relative stabilities.

The first step in understanding the behavior of a flexible molecule like this compound is to perform a thorough conformational search. This process aims to identify all possible spatial arrangements of the atoms (conformers) and their corresponding energies.

The process typically begins with a broad search using computationally less expensive methods, such as molecular mechanics (MM), with force fields like MMFF94. hebmu.edu.cn This initial scan explores the molecule's vast conformational space to identify a set of low-energy candidate structures within a specified energy window, for instance, 10 kcal/mol above the global minimum. mdpi.com

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G(d) level.

| Conformer ID | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

|---|---|---|

| Conf-1 | 178.5° | 0.00 |

| Conf-2 | 65.2° | 1.25 |

| Conf-3 | -68.9° | 1.35 |

| Conf-4 | -175.0° | 2.80 |

| Conf-5 | 89.1° | 3.74 |

For chiral molecules like this compound, which possesses a stereocenter, determining the absolute configuration ((R) or (S)) is a critical challenge in stereochemistry. Computational methods, particularly those simulating chiroptical properties, have become indispensable tools for this purpose. hebmu.edu.cn

The most common approach involves comparing the experimental electronic circular dichroism (ECD) or optical rotatory dispersion (ORD) spectra with spectra calculated for each possible stereoisomer. mdpi.comnih.gov The procedure is as follows:

A full conformational analysis is performed for both the (R) and (S) enantiomers. hebmu.edu.cn

The geometry of each conformer for both enantiomers is optimized, typically using DFT functionals like B3LYP or M06-2X. nih.govrsc.org

Time-dependent density functional theory (TD-DFT) calculations are then performed on each optimized conformer to predict its individual ECD spectrum. Functionals such as CAM-B3LYP or ωB97X-D have shown excellent performance for these calculations. nih.govrsc.org

The final theoretical spectrum for each enantiomer is obtained by taking a Boltzmann-weighted average of the spectra of its constituent conformers.

This calculated spectrum is then compared to the experimentally measured spectrum. The absolute configuration is assigned to the enantiomer whose calculated spectrum shows the best agreement with the experimental data. mdpi.com

Similarly, the specific rotation can be calculated and compared with the experimental value. A match between the sign and magnitude of the calculated and experimental rotation provides strong evidence for the assigned configuration. frontiersin.org

Table 2: Hypothetical Comparison of Experimental vs. Calculated Optical Rotation Calculations performed at the B3LYP/aug-cc-pVDZ level.

| Stereoisomer | Calculated Optical Rotation [α]D (degrees) | Experimental Optical Rotation [α]D (degrees) |

|---|---|---|

| (R)-2-(2-Methoxyphenyl)butanedioic acid | +45.8 | -47.2 |

Based on the data in Table 2, the absolute configuration would be confidently assigned as (S).

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic properties of a molecule, providing insights that are not directly accessible through experimentation. These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic characteristics.

The electronic behavior of this compound can be described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, offering a quantitative measure of the molecule's reactivity. nih.gov These include:

Electronic Chemical Potential (μ): Represents the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in the electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons. nih.gov

These parameters are invaluable for predicting how the molecule will behave in chemical reactions, for instance, classifying it as a nucleophile or an electrophile. nih.gov

Table 3: Hypothetical Reactivity Descriptors for this compound Calculated at the wb97xd/6-311+G(d,p) level.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.21 |

| HOMO-LUMO Gap | 5.64 |

| Electronic Chemical Potential (μ) | -4.03 |

| Global Hardness (η) | 2.82 |

Quantum chemical calculations can accurately predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained.

These theoretically predicted frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. To correct for this, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals).

The primary utility of this method is in the assignment of experimental spectral bands to specific molecular motions. For this compound, this would allow for the unambiguous assignment of vibrations such as the O-H stretch and C=O stretch of the carboxylic acid groups, the C-O stretch of the methoxy (B1213986) group, and the various C-H and C-C vibrations of the phenyl ring and aliphatic chain. spectroscopyonline.com

Table 4: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 3050 | 3045 |

| C-H Stretch (Aromatic) | 3010 | 3008 |

| C-H Stretch (Aliphatic) | 2955 | 2958 |

| C=O Stretch (Carboxylic Acid Dimer) | 1715 | 1712 |

| C=C Stretch (Aromatic Ring) | 1605 | 1603 |

Reaction Mechanism Elucidation via Computational Simulations

Computational simulations are a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface for a proposed transformation, chemists can elucidate complex reaction mechanisms, identify transient intermediates, and calculate the energy barriers associated with each step. rsc.org

For a reaction involving this compound, such as an intramolecular cyclization to form a lactone, computational modeling would proceed by:

Identifying the structures of the reactant, product, and any potential intermediates.

Locating the transition state (TS) structure for each step of the reaction. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Calculating the energies of all species (reactants, transition states, intermediates, and products). The difference in energy between the reactant and the transition state is the activation energy barrier. rsc.org

This analysis reveals the kinetic feasibility of the proposed mechanism. A high energy barrier suggests a slow reaction, while a low barrier indicates a faster process. rsc.org This approach can distinguish between competing reaction pathways and explain observed product distributions.

Table 5: Hypothetical Energy Profile for a Reaction of this compound

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| TS1 | Transition State for cyclization | +155.2 |

| Intermediate | Cyclic anhydride (B1165640) intermediate | -15.8 |

| TS2 | Transition State for rearrangement | +190.4 |

Ligand-Macromolecule Interactions: Molecular Docking in Biochemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting the interaction between a ligand, such as this compound, and a macromolecular target, typically a protein or a nucleic acid. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the macromolecule and scoring them based on their binding affinity.

A hypothetical molecular docking study of this compound would involve several key steps:

Preparation of the Ligand and Macromolecule: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. The target macromolecule's structure, typically obtained from a protein data bank, would be prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Docking Simulation: Using specialized software, the ligand would be placed into the defined binding site of the macromolecule. The program would then explore various translational, rotational, and conformational degrees of freedom of the ligand to find the most favorable binding poses.

Scoring and Analysis: The generated poses would be evaluated using a scoring function that estimates the binding free energy. The top-ranked poses would be analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, that stabilize the ligand-macromolecule complex.

Detailed Research Findings

As of the latest literature review, no specific molecular docking studies have been published for this compound. Consequently, there are no research findings, data tables on binding affinities, or detailed analyses of its interactions with specific biochemical systems to report. The scientific community has yet to explore the potential of this compound as a ligand for any particular macromolecular target through computational means.

Data Tables

Due to the absence of research data, no data tables can be generated at this time. A hypothetical data table for a molecular docking study would typically include the following information:

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Types of Interactions |

| Example Protein A | - | - | - |

| Example Protein B | - | - | - |

| Example Protein C | - | - | - |

The generation of such a table awaits future computational studies focused on the ligand-macromolecule interactions of this compound.

Advanced Research Applications of 2 2 Methoxyphenyl Butanedioic Acid in Chemical Sciences

Synthetic Building Block in Retrosynthetic Analysis and Target Molecule Construction

Retrosynthetic analysis is a powerful strategy in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. icj-e.orgresearchgate.net This process relies on identifying key disconnections that correspond to reliable chemical reactions. amazonaws.com 2-(2-Methoxyphenyl)butanedioic acid serves as a valuable building block in this context, offering a scaffold that can be elaborated into more complex molecular targets.

The presence of two carboxylic acid groups and a phenyl ring allows for various synthetic transformations. For instance, the dicarboxylic acid moiety can be converted into esters, amides, or other functional groups, while the aromatic ring can undergo electrophilic substitution reactions. A related compound, 2-(2-Methoxyphenyl)butanedinitrile, is noted as an important intermediate in drug synthesis, highlighting the utility of the core structure. nih.gov The general principles of retrosynthesis, such as disconnecting bonds connected to functional groups, are well-applied to molecules like butanedioic acids. icj-e.orgslideshare.net

| Retrosynthetic Strategy | Description | Potential Starting Materials |

| C-C Bond Disconnection | Breaking the bond between the phenyl ring and the butanedioic acid chain. | 2-Methoxybromobenzene and a succinic acid derivative. |

| Functional Group Interconversion | Modifying the carboxylic acid groups into other functionalities like esters or amides. | This compound itself. |

Catalyst and Reagent Development in Organic Synthesis

The development of new catalysts and reagents is crucial for advancing organic synthesis. While direct applications of this compound as a catalyst are not extensively documented in the provided search results, its structural motifs are relevant to ligand design for catalysis. The carboxylic acid groups can act as coordination sites for metal centers, and the methoxyphenyl group can be modified to tune the steric and electronic properties of a potential ligand.

The broader class of dicarboxylic acids and their derivatives are known to be used in the development of catalysts. For instance, derivatives of butanedioic acid have been explored in various synthetic contexts. axsyn.comepa.govnih.gov The principles of using organic molecules to create catalytic systems are well-established, often involving the coordination of the organic molecule to a metal center to facilitate a specific reaction.

Precursor for Functional Materials and Advanced Chemical Processes

The unique chemical structure of this compound makes it a promising precursor for the synthesis of functional materials. The dicarboxylic acid functionality is particularly suited for polymerization reactions, leading to the formation of polyesters or polyamides. These polymers can possess specific properties depending on the co-monomers used in the synthesis.

Furthermore, dicarboxylic acids are key components in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. While specific research on MOFs derived from this compound is not detailed in the search results, the potential for its use in this area is significant given the known applications of similar dicarboxylic acids. The synthesis of polymers from butanedioic acid and diols is a known process. nih.gov

Probes and Tools in Biochemical Pathway Elucidation and Enzyme Research

Derivatives of this compound have shown potential as tools in biochemical research. For example, a related compound, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid, has been identified as an inhibitor of Casein Kinase 2 (CSNK2), an enzyme implicated in cancer and other diseases. nih.gov Although this molecule is more complex, the presence of the 2-methoxyphenyl group is a key feature. The study highlights the synthesis of analogues to explore structure-activity relationships and improve selectivity, demonstrating how derivatives of this core structure can be used to probe biological systems. nih.gov

Enzymatic resolutions are also a relevant application area. For instance, enzymes like lipases are used for the enantioselective hydrolysis of related methoxyphenyl-containing esters, which is a critical step in the synthesis of optically active drugs like Diltiazem. google.com This underscores the importance of the methoxyphenyl moiety in molecules designed to interact with biological systems.

Structure-Activity Relationship Studies in Chemical Libraries

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. johnshopkins.edu These studies involve synthesizing and testing a library of related compounds to understand how chemical structure affects biological activity. nih.gov The core structure of this compound can be systematically modified to create such libraries.

Future Perspectives and Emerging Research Avenues for 2 2 Methoxyphenyl Butanedioic Acid

Innovations in Sustainable Synthetic Methodologies and Green Chemistry Principles

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes. For 2-(2-Methoxyphenyl)butanedioic acid, future research will likely focus on moving away from traditional multi-step syntheses that often involve hazardous reagents and generate significant waste.

One promising avenue is the application of asymmetric hydrogenation of a suitable precursor, such as an itaconic acid mono-ester derivative. Rhodium-catalyzed asymmetric hydrogenation has shown excellent conversion and high enantioselectivities for producing succinic acid derivatives. thieme-connect.com This approach offers a pathway to chiral this compound, which could be crucial for pharmaceutical applications.

Furthermore, the principles of green chemistry are expected to guide the development of novel synthetic strategies. This includes the use of non-toxic, renewable starting materials and environmentally friendly solvents. For instance, methods for the synthesis of N-substituted succinimides using zinc and acetic acid provide a greener alternative to traditional methods that use corrosive reagents like sulfuric acid. ijcps.org While not a direct synthesis of the target compound, this principle of replacing harsh reagents can be applied to the development of new synthetic pathways. The twelve principles of green chemistry, such as atom economy and the use of catalysis, will serve as a framework for creating more sustainable methods for producing substituted butanedioic acids. rsc.orgacs.org

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing syntheses to minimize waste production. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using renewable raw materials or feedstocks whenever practicable. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. rsc.org |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products to break down into innocuous degradation products. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring to prevent pollution. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance to minimize the potential for accidents. rsc.org |

Development of Novel Catalytic Systems for Derivatization

The functional groups of this compound—the two carboxylic acids, the aromatic ring, and the methoxy (B1213986) group—offer multiple sites for derivatization. Future research will undoubtedly focus on developing novel catalytic systems to selectively modify these groups, leading to a diverse library of new chemical entities.

Rhodium-catalyzed reactions , for example, have shown significant promise in the functionalization of carboxylic acids and related compounds. acs.orgnih.govchemmethod.com These catalysts could be employed for reactions such as C-H activation of the aromatic ring, allowing for the introduction of new substituents. Urea-substituted Rh(III)-cyclopentadienyl catalysts have been shown to accelerate the C-H olefination of benzoic acid derivatives, a principle that could be extended to the methoxyphenyl ring of the target compound. nih.gov

The direct heterofunctionalization of the aliphatic backbone of the butanedioic acid moiety is another exciting prospect. Catalytic approaches for the direct introduction of oxygen and other Group 16 elements into the C(sp³)–H bonds of aliphatic carboxylic acids are being actively explored. nih.gov Such methods could lead to novel hydroxylated or otherwise functionalized derivatives of this compound.

Applications in Self-Assembly and Supramolecular Architectures

The presence of both hydrogen-bond donating and accepting groups (carboxylic acids) and an aromatic ring makes this compound an excellent candidate for the construction of well-defined supramolecular assemblies .

Aromatic dicarboxylic acids are known to form extended hydrogen-bonded networks. thieme-connect.comacs.org The interplay of hydrogen bonding between the carboxylic acid groups and π-π stacking interactions of the methoxyphenyl rings can be expected to direct the self-assembly of this compound into predictable one-, two-, or even three-dimensional structures. The specific substitution pattern of the methoxy group will likely play a crucial role in determining the final architecture.

Furthermore, the amphiphilic nature of this molecule, with its hydrophilic carboxylic acid ends and a more hydrophobic methoxyphenyl core, suggests potential applications in the formation of micelles, vesicles, or other nanostructures in aqueous media. rsc.orgnih.govnih.govrsc.org The study of the self-assembly of such amphiphilic molecules is a rapidly growing field with potential applications in drug delivery and materials science.

Advancements in Analytical Methodologies for Complex Butanedioic Acid Structures

As the complexity of synthesized butanedioic acid derivatives increases, so does the need for advanced analytical techniques for their characterization and separation. For a chiral molecule like this compound, the separation of enantiomers is of paramount importance, especially for pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of enantiomers. researchgate.netsigmaaldrich.comsigmaaldrich.com Future research will likely involve the development of novel chiral stationary phases (CSPs) that can effectively resolve the enantiomers of this compound and its derivatives. The use of diastereomeric derivatizing agents, such as (-)-camphorsultam, followed by HPLC separation is another established strategy that could be applied. nih.gov

Mass spectrometry (MS) will continue to be an indispensable tool for the structural elucidation of these compounds. Understanding the fragmentation patterns of aromatic succinic acid derivatives is crucial for their identification. libretexts.orgmiamioh.edu High-resolution mass spectrometry will be essential for confirming the elemental composition of newly synthesized derivatives.

Cheminformatics and High-Throughput Screening for New Chemical Entities

The fields of cheminformatics and high-throughput screening (HTS) offer powerful tools to accelerate the discovery of new chemical entities based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of derivatives with their biological activity. nih.govnih.govresearchgate.netresearchgate.netacs.org These models can then be used to virtually screen large libraries of potential derivatives, prioritizing those with the highest predicted activity for synthesis and experimental testing. This in silico approach can significantly reduce the time and cost associated with drug discovery. nih.govnih.govbeilstein-journals.orgyoutube.comfrontiersin.orgresearchgate.net

High-throughput screening methodologies can be developed to rapidly assess the biological activity of a large number of compounds. For example, enzyme-based assays in a microplate format can be used to screen for inhibitors of specific biological targets. nih.gov The combination of HTS with cheminformatics-driven library design will be a powerful strategy for identifying novel bioactive molecules derived from this compound.

常见问题

Basic: What are the most reliable synthetic routes for 2-(2-Methoxyphenyl)butanedioic acid, and what methodological considerations are critical for optimizing yield?

Synthesis typically involves Friedel-Crafts alkylation or esterification followed by hydrolysis. For example, coupling 2-methoxyphenylacetic acid derivatives with succinic anhydride under acidic conditions can yield the target compound. Key considerations include temperature control (60–80°C for optimal reactivity), solvent selection (e.g., dichloromethane for Friedel-Crafts), and stoichiometric ratios to minimize side products like ortho-substituted isomers . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is essential to achieve >95% purity .

Basic: How can X-ray crystallography and spectroscopic methods elucidate the structural features of this compound?

X-ray crystallography (e.g., single-crystal analysis) confirms planar geometry of the methoxyphenyl ring and hydrogen-bonding interactions between carboxylic groups, as seen in related analogs . Spectroscopic validation includes:

- NMR : Distinct signals for methoxy protons (~δ 3.8 ppm) and carboxylic protons (broad, δ 10–12 ppm).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-O of methoxy group) .

Basic: What computational tools are recommended for predicting physicochemical properties like logP and hydrogen-bonding capacity?

Use software such as Molinspiration or ACD/Labs to calculate logP (predicted ~1.98 for analogs) and topological polar surface area (TPSA ~74.6 Ų), indicating moderate lipophilicity and high hydrogen-bonding potential . Molecular dynamics simulations (e.g., GROMACS) can model solubility in aqueous buffers .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound against inflammatory targets?

- In vitro assays : Test inhibition of cyclooxygenase-2 (COX-2) via enzyme-linked immunosorbent assay (ELISA) at concentrations 1–100 µM.

- Cell-based models : Use RAW 264.7 macrophages to measure TNF-α suppression via qPCR.

- Dose-response curves : Fit data to Hill equations to calculate IC₅₀ values .

Advanced: What strategies are effective in resolving contradictions between computational docking predictions and experimental binding affinity data?

- Ensemble docking : Account for protein flexibility using tools like AutoDock Vina with multiple receptor conformations.

- MD simulations : Run 100-ns trajectories to assess binding stability.

- SPR or ITC : Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Basic: What analytical techniques are prioritized for assessing purity and stability under varying storage conditions?

- HPLC : C18 column, mobile phase (0.1% TFA in acetonitrile/water), retention time ~8.2 min.

- TGA/DSC : Monitor decomposition above 200°C.

- Stability studies : Store at –20°C in amber vials; assess degradation via LC-MS over 6 months .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to boost COX-2 selectivity.

- Carboxylic acid bioisosteres : Replace with tetrazole to improve membrane permeability.

- Pharmacophore modeling : Map essential features (e.g., hydrogen-bond acceptors) using Schrödinger’s Phase .

Advanced: What experimental protocols mitigate challenges in studying environmental stability and degradation pathways?

- Forced degradation : Expose to UV light (254 nm), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions.

- LC-HRMS : Identify degradation products (e.g., demethylated analogs).

- Ecotoxicity assays : Use Daphnia magna to assess acute toxicity (EC₅₀) .

Advanced: How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are viable?

- Asymmetric catalysis : Use Sharpless dihydroxylation with (R,R)-Jacobsen catalyst for enantiomeric excess >90%.

- Chiral HPLC : Employ Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .

Advanced: How should researchers address discrepancies between in vitro potency and in vivo efficacy in preclinical models?

- PK/PD modeling : Correlate plasma exposure (AUC) with target engagement using nonlinear mixed-effects models (NONMEM).

- Metabolite profiling : Identify active metabolites via LC-MS/MS.

- Tissue distribution studies : Quantify compound levels in target organs (e.g., synovial fluid for anti-inflammatory studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。